
2H-1,3-Diazepin-2-one, 1,3-bis((3-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,3-Diazepin-2-one, 1,3-bis((3-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a chemical compound that belongs to the diazepinone class of compounds. It is a potent inhibitor of the enzyme known as dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism in the human body. The compound has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of type 2 diabetes.
作用機序
The mechanism of action of 2H-1,3-Diazepin-2-one, 1,3-bis((3-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis((3-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- involves the inhibition of the DPP-IV enzyme. DPP-IV is responsible for the degradation of incretin hormones, which stimulate insulin secretion and regulate glucose metabolism. By inhibiting DPP-IV, the compound helps to increase the levels of incretin hormones in the body, leading to increased insulin secretion and improved glucose metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2H-1,3-Diazepin-2-one, 1,3-bis((3-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis((3-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- are primarily related to its inhibition of the DPP-IV enzyme. The compound has been shown to increase insulin secretion, reduce blood glucose levels, and improve glucose tolerance in animal models of type 2 diabetes. Additionally, the compound has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential in the treatment of diabetes and other metabolic disorders.
実験室実験の利点と制限
One of the main advantages of 2H-1,3-Diazepin-2-one, 1,3-bis((3-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis((3-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- for lab experiments is its high potency and specificity as a DPP-IV inhibitor. The compound is also relatively stable and easy to synthesize, making it a convenient tool for studying the role of DPP-IV in glucose metabolism. However, one limitation of the compound is its potential toxicity and side effects, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on 2H-1,3-Diazepin-2-one, 1,3-bis((3-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis((3-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)-. One potential direction is the development of new and more potent DPP-IV inhibitors based on the structure of the compound. Another direction is the investigation of the compound's potential therapeutic applications in other metabolic disorders, such as obesity and cardiovascular disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of the compound, including its potential side effects and toxicity.
合成法
The synthesis of 2H-1,3-Diazepin-2-one, 1,3-bis((3-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis((3-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- is a complex process that involves several steps. The compound is typically synthesized using a combination of chemical reactions, including condensation, reduction, and cyclization. The final product is obtained in high yield and purity, making it suitable for use in scientific research.
科学的研究の応用
2H-1,3-Diazepin-2-one, 1,3-bis((3-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis((3-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. The compound works by inhibiting the activity of DPP-IV, which plays a key role in the regulation of glucose metabolism. By inhibiting DPP-IV, the compound helps to increase insulin secretion and reduce blood glucose levels, making it an attractive target for the development of new diabetes treatments.
特性
CAS番号 |
153182-42-4 |
|---|---|
製品名 |
2H-1,3-Diazepin-2-one, 1,3-bis((3-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- |
分子式 |
C33H32F2N2O3 |
分子量 |
542.6 g/mol |
IUPAC名 |
(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(3-fluorophenyl)methyl]-5,6-dihydroxy-1,3-diazepan-2-one |
InChI |
InChI=1S/C33H32F2N2O3/c34-27-15-7-13-25(17-27)21-36-29(19-23-9-3-1-4-10-23)31(38)32(39)30(20-24-11-5-2-6-12-24)37(33(36)40)22-26-14-8-16-28(35)18-26/h1-18,29-32,38-39H,19-22H2/t29-,30-,31+,32+/m1/s1 |
InChIキー |
DORNGHWKRMVHHU-ZRTHHSRSSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F)CC5=CC=CC=C5)O)O |
SMILES |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F)CC5=CC=CC=C5)O)O |
正規SMILES |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F)CC5=CC=CC=C5)O)O |
その他のCAS番号 |
153182-42-4 |
同義語 |
(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(3-fluorophenyl)methyl]-5,6-dihydro xy-1,3-diazepan-2-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




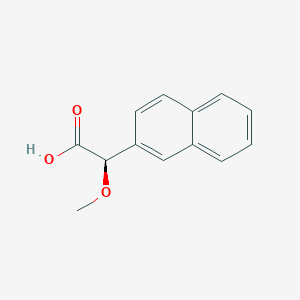
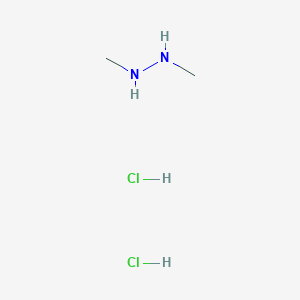


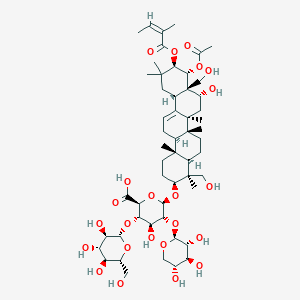
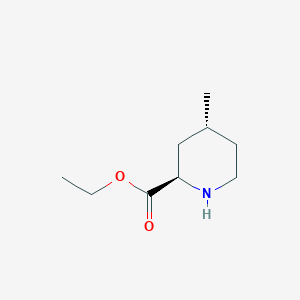
![1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride](/img/structure/B128235.png)
![(2E,4E,6Z,8E)-3,7-Dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid](/img/structure/B128237.png)
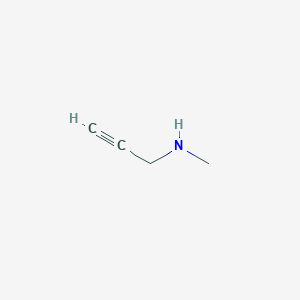
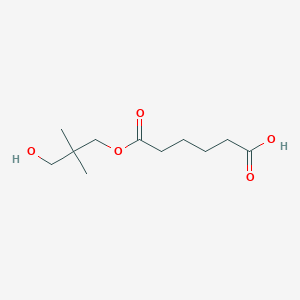
![(3R-trans)-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic Acid Ethyl Ester](/img/structure/B128253.png)

![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol](/img/structure/B128259.png)